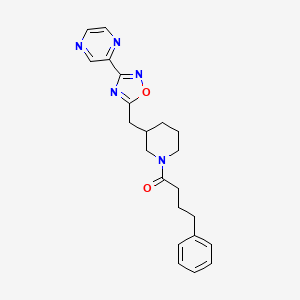
4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-Phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one is a synthetic molecule that incorporates a piperidine moiety and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N4O2, with a molecular weight of approximately 380.492 g/mol. Its structure features a phenyl group, a piperidine ring, and a pyrazinyl-substituted oxadiazole, which contributes to its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial activity. For example, studies have reported that certain oxadiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The incorporation of pyrazine and piperidine groups into the structure may enhance this antimicrobial effect due to increased lipophilicity and better membrane penetration.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various oxadiazole derivatives on human cell lines indicates that many compounds are relatively non-toxic. For instance, the most active compounds in related studies showed IC90 values against HEK-293 cells that suggest a favorable safety profile for further development .
Antitubercular Activity
The compound's potential as an antitubercular agent aligns with findings from related oxadiazole derivatives. Molecular docking studies reveal strong binding affinities to key enzymes involved in mycobacterial fatty acid biosynthesis, suggesting mechanisms through which these compounds exert their effects .
Case Study 1: Antimicrobial Efficacy
A study by Dhumal et al. (2021) explored the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. Among these, compounds similar to our target showed promising results against both active and dormant states of Mycobacterium bovis BCG . The most active derivatives exhibited significant inhibition rates compared to standard antibiotics.
Case Study 2: Structure-Activity Relationship (SAR)
Desai et al. conducted research on pyridine-based 1,3,4-oxadiazole hybrids and found that modifications in the piperidine moiety significantly affected biological activity. Their findings indicated that compounds with specific substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-phenyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(10-4-8-17-6-2-1-3-7-17)27-13-5-9-18(16-27)14-20-25-22(26-29-20)19-15-23-11-12-24-19/h1-3,6-7,11-12,15,18H,4-5,8-10,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCTVVIOHMKEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














